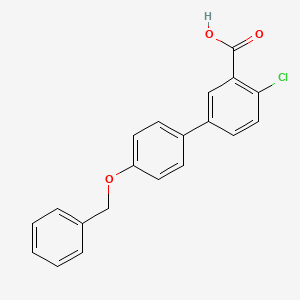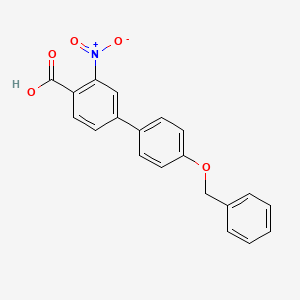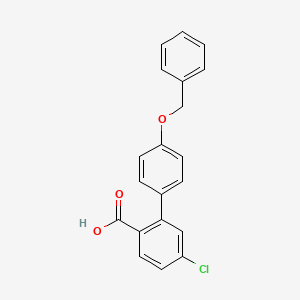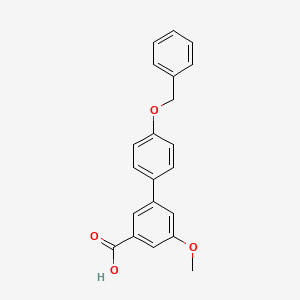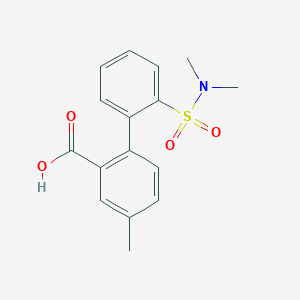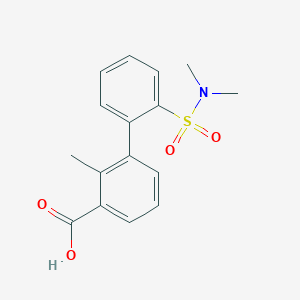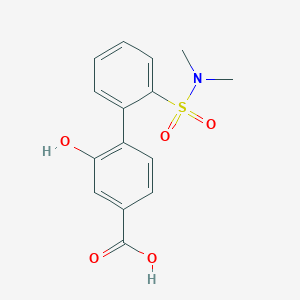
4-(2-N,N-Dimethylsulfamoylphenyl)-3-hydroxybenzoic acid, 95%
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2-N,N-Dimethylsulfamoylphenyl)-3-hydroxybenzoic acid, 95%, also known as 4-DMSA, is an organic compound belonging to the family of substituted benzoic acids. It is a white, odorless powder with a molecular weight of 297.32 g/mol and a melting point of 152-154 °C. It is soluble in water, alcohol, and other organic solvents. 4-DMSA is a widely used reagent in organic synthesis, and has a wide range of applications in the fields of chemistry, biochemistry, and medicine.
科学研究应用
4-(2-N,N-Dimethylsulfamoylphenyl)-3-hydroxybenzoic acid, 95% has been extensively studied in the fields of chemistry, biochemistry, and medicine. In chemistry, it has been used as a reagent for the synthesis of various compounds, such as drugs, dyes, and polymers. In biochemistry, it has been used to study enzyme-catalyzed reactions, and has been used to study the mechanism of action of various drugs and compounds. In medicine, 4-(2-N,N-Dimethylsulfamoylphenyl)-3-hydroxybenzoic acid, 95% has been used to study the metabolism of drugs, and to study the effects of drugs on the body.
作用机制
The mechanism of action of 4-(2-N,N-Dimethylsulfamoylphenyl)-3-hydroxybenzoic acid, 95% is not fully understood, but it is believed to act as an inhibitor of certain enzymes involved in the metabolism of drugs and other compounds. In particular, it has been shown to inhibit the enzyme cytochrome P450 2C9, which is involved in the metabolism of certain drugs and hormones. In addition, 4-(2-N,N-Dimethylsulfamoylphenyl)-3-hydroxybenzoic acid, 95% has been shown to inhibit the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.
Biochemical and Physiological Effects
4-(2-N,N-Dimethylsulfamoylphenyl)-3-hydroxybenzoic acid, 95% has been shown to have a variety of biochemical and physiological effects. In laboratory studies, it has been shown to inhibit the activity of certain enzymes involved in drug metabolism, as well as to inhibit the activity of acetylcholinesterase. In addition, it has been shown to have anti-inflammatory and antioxidant properties, as well as to modulate the expression of certain genes involved in drug metabolism. In animal studies, 4-(2-N,N-Dimethylsulfamoylphenyl)-3-hydroxybenzoic acid, 95% has been shown to reduce inflammation and oxidative stress, as well as to reduce blood pressure.
实验室实验的优点和局限性
The advantages of using 4-(2-N,N-Dimethylsulfamoylphenyl)-3-hydroxybenzoic acid, 95% in laboratory experiments include its low cost, availability, and relatively low toxicity. In addition, it has been shown to be a stable reagent, which makes it suitable for use in a variety of laboratory experiments. However, there are some limitations to using 4-(2-N,N-Dimethylsulfamoylphenyl)-3-hydroxybenzoic acid, 95% in laboratory experiments. For example, it has been shown to be a relatively weak inhibitor of certain enzymes, and its effects may not be as strong as those of other compounds. In addition, it may not be suitable for use in certain types of experiments, such as those involving drug metabolism.
未来方向
Given the wide range of applications of 4-(2-N,N-Dimethylsulfamoylphenyl)-3-hydroxybenzoic acid, 95%, there are numerous potential future directions for research. These include further studies into its mechanism of action, as well as studies into its potential therapeutic uses. In addition, further research could be conducted into its potential use as a reagent for the synthesis of various compounds, as well as into its potential use in the development of drugs and other compounds. Finally, further studies into its biochemical and physiological effects could be conducted, in order to better understand its role in drug metabolism and other processes.
合成方法
4-(2-N,N-Dimethylsulfamoylphenyl)-3-hydroxybenzoic acid, 95% is synthesized from the reaction of 4-hydroxybenzoic acid and 2-N,N-dimethylsulfamoylphenyl chloride in the presence of a base. The reaction occurs in a two-step process, first forming an intermediate product called 4-chloro-2-N,N-dimethylsulfamoylphenyl-3-hydroxybenzoate, followed by the conversion of the intermediate to 4-(2-N,N-Dimethylsulfamoylphenyl)-3-hydroxybenzoic acid, 95%. The reaction is typically carried out in aqueous media at a temperature of 80-100 °C.
属性
IUPAC Name |
4-[2-(dimethylsulfamoyl)phenyl]-3-hydroxybenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO5S/c1-16(2)22(20,21)14-6-4-3-5-12(14)11-8-7-10(15(18)19)9-13(11)17/h3-9,17H,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNRKYOZEBDGBAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=CC=C1C2=C(C=C(C=C2)C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-N,N-Dimethylsulfamoylphenyl)-3-hydroxybenzoic acid | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

